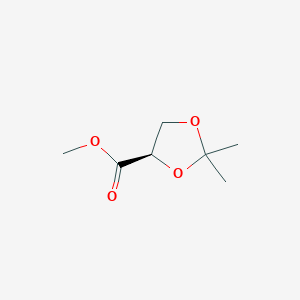

Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

methyl (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(2)10-4-5(11-7)6(8)9-3/h5H,4H2,1-3H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWWCCDWPKGNGX-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357405 | |

| Record name | Methyl (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52373-72-5 | |

| Record name | 1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-, methyl ester, (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52373-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical properties of Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

An In-Depth Technical Guide to the Physical Properties of Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

Introduction

This compound is a valuable chiral building block in modern organic synthesis. As a derivative of D-glyceric acid, its defined stereochemistry makes it a crucial starting material for the enantioselective synthesis of complex molecules, including pharmaceuticals and natural products.[1][2] An exhaustive understanding of its physical properties is paramount for researchers and drug development professionals, as these characteristics directly influence its handling, purification, reaction setup, and analytical characterization. This guide provides a detailed examination of the core physical and spectral properties of this compound, supported by experimental protocols and field-proven insights.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of any chemical workflow. The compound is unambiguously defined by a set of internationally recognized identifiers.

-

CAS Number: 52373-72-5[3]

-

Molecular Formula: C₇H₁₂O₄[3]

-

Molecular Weight: 160.17 g/mol [3]

-

IUPAC Name: methyl (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate[3]

-

Common Synonyms: (+)-Methyl 2,3-O-Isopropylidene-D-glycerate, (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid Methyl Ester[3][4]

-

InChI Key: DOWWCCDWPKGNGX-RXMQYKEDSA-N[5]

-

Canonical SMILES: COC(=O)[C@H]1COC(C)(C)O1[1]

The molecule's structure features a 1,3-dioxolane ring, which acts as a protective group for a diol, a methyl ester functional group, and a single chiral center at the C4 position of the ring.

Tabulated Physical Properties

For rapid assessment and comparison, the key quantitative physical properties are summarized below. These values are critical for experimental design, including purification by distillation and quality control checks.

| Property | Value | Conditions | Source(s) |

| Physical Form | Liquid | Ambient | [1] |

| Boiling Point | 70-75 °C | 10 mmHg | [1] |

| Density | 1.106 g/mL | 25 °C | [1] |

| Refractive Index (nD) | 1.426 | 20 °C | [1] |

| Specific Optical Rotation ([α]D) | +8.5° | 20 °C (c=1.5, acetone) | [1] |

| Flash Point | 75 °C (167 °F) | Closed Cup | [1] |

Detailed Physicochemical Characteristics

Thermal Properties

The boiling point of 70-75 °C at a reduced pressure of 10 mmHg indicates that the compound is amenable to purification via vacuum distillation.[1] This technique is essential for removing non-volatile impurities or separating it from solvents with different boiling points. Its flash point of 75 °C classifies it as a combustible liquid, requiring appropriate safety precautions during heating and storage to avoid ignition sources.[1]

Optical Properties

The refractive index, a dimensionless number that describes how fast light propagates through the material, is an excellent indicator of purity. The literature value of 1.426 at 20 °C serves as a benchmark for quality control.[1] Deviations from this value can suggest the presence of solvents or other contaminants.

As a chiral molecule, the most defining physical property is its optical rotation. The designation "(+)" and the specific rotation value of +8.5° (at 20°C, using a concentration of 1.5 g/100mL in acetone) confirm the presence of the (R)-enantiomer in excess.[1] This property is fundamental to verifying the stereochemical integrity of the material, which is critical for its function in stereoselective synthesis. An incorrect enantiomer or a racemic mixture would exhibit a different or zero optical rotation, respectively.

Experimental Protocol: Determination of Specific Optical Rotation

This protocol outlines a self-validating system for verifying the stereochemical identity of the compound. The causality behind each step is explained to ensure technical accuracy.

Principle: Chiral molecules rotate the plane of plane-polarized light. The specific rotation is an intrinsic property calculated from the observed rotation, which is dependent on the sample concentration, the path length of the light, and the solvent.

Apparatus & Materials:

-

Polarimeter (Sodium D-line, 589 nm)

-

Volumetric flask (10 mL, Class A)

-

Analytical balance (± 0.1 mg readability)

-

Polarimeter cell (1 dm)

-

Pasteur pipettes

-

Acetone (Spectroscopic grade)

-

This compound sample

References

- 1. (R)-(+)-2,2-二甲基-1,3-二氧戊环-4-羧酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Buy this compound (EVT-313326) | 52373-72-5 [evitachem.com]

- 3. Methyl (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | C7H12O4 | CID 853166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. (R)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLIC ACID METHYL ESTER(52373-72-5) 13C NMR [m.chemicalbook.com]

The Structure and Synthetic Utility of α,β-Isopropylidene-D-glyceric acid methyl ester: A Technical Guide

Introduction

α,β-Isopropylidene-D-glyceric acid methyl ester, systematically named methyl (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, is a versatile chiral building block of significant interest to researchers, scientists, and professionals in drug development.[1][2] Its rigid cyclic structure, derived from the protection of two adjacent hydroxyl groups of D-glyceric acid, imparts a defined stereochemistry that is invaluable in asymmetric synthesis. This guide provides an in-depth exploration of its structure, a detailed protocol for its synthesis from the chiral pool starting material D-mannitol, and a discussion of its applications in the synthesis of complex, biologically active molecules.

D-mannitol, a naturally abundant and inexpensive sugar alcohol, serves as an excellent chiral precursor for the synthesis of α,β-Isopropylidene-D-glyceric acid methyl ester.[3][4] The inherent chirality of D-mannitol is leveraged to produce the target molecule with high enantiomeric purity, a critical requirement in the development of pharmaceuticals where stereochemistry often dictates biological activity.[3]

Structural Elucidation and Spectroscopic Analysis

The structural integrity and purity of α,β-Isopropylidene-D-glyceric acid methyl ester are paramount for its successful application in synthesis. A combination of spectroscopic techniques is employed for its comprehensive characterization.

Key Structural Features:

-

Chiral Center: The molecule possesses a single stereocenter at the C4 position of the 1,3-dioxolane ring, with an (R)-configuration when derived from D-mannitol.

-

1,3-Dioxolane Ring: This five-membered heterocyclic ring is formed by the protection of the α and β hydroxyl groups of D-glyceric acid with an isopropylidene group (from acetone). This rigid structure locks the conformation of the molecule.

-

Methyl Ester: The carboxylic acid functionality is protected as a methyl ester.

Spectroscopic Data Interpretation:

A thorough analysis of the following spectroscopic data is essential for confirming the structure and purity of the synthesized compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each proton in the molecule. Key expected signals include those for the methyl groups of the isopropylidene moiety, the methoxy group of the ester, and the protons on the dioxolane ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Expected signals include those for the quaternary carbon of the isopropylidene group, the carbonyl carbon of the ester, and the carbons of the dioxolane ring and methyl groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands are expected for the C=O stretching of the ester group and the C-O stretching of the dioxolane ring.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[5]

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₄ | [6] |

| Molecular Weight | 160.17 g/mol | [6] |

| CAS Number | 52373-72-5 | |

| Appearance | Colorless liquid | |

| Boiling Point | 70-75 °C at 10 mmHg | |

| Density | 1.106 g/mL at 25 °C |

Synthesis from D-Mannitol: A Chiral Pool Approach

The synthesis of α,β-Isopropylidene-D-glyceric acid methyl ester from D-mannitol is a classic example of utilizing the "chiral pool" – readily available, enantiomerically pure natural products – to introduce chirality into a target molecule.[3][4][7] This multi-step synthesis involves protection of hydroxyl groups, oxidative cleavage, and esterification.

Synthetic Workflow

Caption: Synthetic pathway from D-Mannitol to the target ester.

Detailed Experimental Protocol

Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol

-

To a stirred suspension of D-mannitol in acetone, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

-

Stir the mixture at room temperature until the D-mannitol has completely dissolved and thin-layer chromatography (TLC) indicates the formation of the diacetonide.

-

Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diacetonide.

Causality: The acidic catalyst protonates the carbonyl oxygen of acetone, making it more electrophilic and facilitating the nucleophilic attack by the hydroxyl groups of D-mannitol to form the five-membered dioxolane rings.[8][9][10] The 1,2- and 5,6-hydroxyl pairs react preferentially due to the formation of thermodynamically stable five-membered rings.

Step 2: Oxidative Cleavage to (R)-Glyceraldehyde Acetonide

-

Dissolve the 1,2:5,6-Di-O-isopropylidene-D-mannitol in a suitable solvent system (e.g., a mixture of dichloromethane and water).

-

Cool the solution in an ice bath and add sodium periodate (NaIO₄) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture vigorously for a few hours until TLC analysis shows complete consumption of the starting material.

-

Separate the organic layer, and wash it with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain the crude (R)-glyceraldehyde acetonide. Note: This aldehyde is often used immediately in the next step without extensive purification due to its potential for instability.

Causality: Sodium periodate is a specific oxidizing agent that cleaves the C-C bond of vicinal diols (the C3-C4 bond in this case) to form two aldehyde fragments.

Step 3: Oxidation to (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid

-

Dissolve the crude (R)-glyceraldehyde acetonide in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Cool the solution in an ice bath and add a solution of potassium permanganate (KMnO₄) dropwise, maintaining a slightly alkaline pH by the concurrent addition of a dilute sodium hydroxide solution.

-

After the addition is complete, stir the mixture at room temperature until the purple color of the permanganate has disappeared.

-

Filter the reaction mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with a dilute acid (e.g., HCl) and extract the carboxylic acid product with an organic solvent.

-

Dry the organic extracts and evaporate the solvent to yield the carboxylic acid.

Causality: Potassium permanganate is a strong oxidizing agent that converts the aldehyde functional group to a carboxylic acid. The reaction is performed under basic conditions to prevent unwanted side reactions.

Step 4: Esterification to α,β-Isopropylidene-D-glyceric acid methyl ester

-

Dissolve the (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture and neutralize the excess acid with a base (e.g., sodium bicarbonate).

-

Remove the methanol under reduced pressure and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude methyl ester.

-

Purify the final product by distillation under reduced pressure or by column chromatography.

Causality: This is a classic Fischer esterification reaction where the carboxylic acid is converted to its corresponding methyl ester in the presence of an acid catalyst and an excess of methanol to drive the equilibrium towards the product.

Applications in Drug Development and Complex Molecule Synthesis

The well-defined stereochemistry and versatile functional groups of α,β-Isopropylidene-D-glyceric acid methyl ester make it a valuable chiral synthon in the synthesis of a wide range of complex and biologically active molecules.

Key Applications:

-

Synthesis of Pharmaceutical Intermediates: It serves as a starting material for the synthesis of various chiral intermediates used in the production of pharmaceuticals.[1] Its rigid dioxolane structure allows for stereocontrolled transformations at other positions of the molecule.

-

Chiral Building Block for Natural Product Synthesis: Many natural products with important biological activities possess chiral centers. This molecule provides a convenient way to introduce a specific stereocenter early in a synthetic sequence, simplifying the overall synthesis.

-

Asymmetric Synthesis: The chiral center of the molecule can be used to induce stereoselectivity in subsequent reactions, a key principle in modern asymmetric synthesis.

Illustrative Synthetic Application

Caption: A general scheme for the elaboration of the title compound.

Conclusion

α,β-Isopropylidene-D-glyceric acid methyl ester is a cornerstone chiral building block in modern organic synthesis. Its efficient preparation from the readily available chiral pool starting material, D-mannitol, coupled with its well-defined stereochemistry, makes it an invaluable tool for researchers and scientists in academia and the pharmaceutical industry. The detailed structural analysis and synthetic protocols provided in this guide are intended to empower these professionals in their pursuit of novel and complex molecular architectures with potential therapeutic applications.

References

- 1. Cas 60456-21-5,ALPHA,BETA-ISOPROPYLIDENE-L-GLYCERIC ACID METHYL ESTER | lookchem [lookchem.com]

- 2. (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol - High purity | EN [georganics.sk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. (R)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLIC ACID METHYL ESTER(52373-72-5) MS spectrum [chemicalbook.com]

- 6. Methyl (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxylate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Introduction: The Strategic Value of a Versatile Chiral Building Block

An In-depth Technical Guide to Methyl 2,3-O-isopropylidene-D-glycerate: A Cornerstone of Chiral Synthesis

In the landscape of modern drug discovery and fine chemical synthesis, the ability to control stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy. The "chiron approach," or chiral pool synthesis, leverages readily available, enantiomerically pure natural products as starting materials to construct complex target molecules.[1][2] Within this paradigm, Methyl 2,3-O-isopropylidene-D-glycerate, also known as Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, emerges as a cornerstone C3 synthon. Its rigid dioxolane ring, derived from the protection of two adjacent hydroxyl groups of D-glyceric acid, provides a stable and predictable stereochemical scaffold, making it an invaluable tool for researchers in asymmetric synthesis.

This guide offers a comprehensive technical overview of Methyl 2,3-O-isopropylidene-D-glycerate, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, synthesis, and characterization, while providing field-proven insights into its diverse applications. The narrative is designed to explain not just the "what" but the "why" behind its utility, grounding its role as a preferred chiral precursor in contemporary organic chemistry.

Core Physicochemical and Safety Profile

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting. Methyl 2,3-O-isopropylidene-D-glycerate is a liquid at room temperature with well-documented characteristics.[3][4][5]

Table 1: Key Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

| CAS Number | 52373-72-5 | [3][5][6] |

| Molecular Formula | C₇H₁₂O₄ | [3][6] |

| Molecular Weight | 160.17 g/mol | [3][5][6] |

| Appearance | Liquid | [3] |

| Density | 1.106 g/mL at 25 °C | [3] |

| Boiling Point | 70-75 °C at 10 mmHg | [3] |

| Refractive Index | n20/D 1.426 | [3] |

| Optical Activity | [α]20/D +8.5° (c = 1.5 in acetone) | [3] |

| Flash Point | 75 °C (167 °F) - closed cup | [3] |

| SMILES String | COC(=O)[C@H]1COC(C)(C)O1 | [3] |

| InChI Key | DOWWCCDWPKGNGX-RXMQYKEDSA-N | [3] |

Safety and Handling: Methyl 2,3-O-isopropylidene-D-glycerate is classified as a combustible liquid (Storage Class 10) with a WGK (Water Hazard Class) of 3, indicating it is highly hazardous to water.[3] Standard laboratory personal protective equipment (PPE), including eyeshields, gloves, and a suitable respirator (e.g., type ABEK EN14387 filter), should be employed during handling.[3] For long-term stability, it should be stored at room temperature, sealed in a dry environment, and kept in a dark place.[7]

Synthesis: From Natural Precursor to Chiral Workhorse

The most common and economically viable synthesis of Methyl 2,3-O-isopropylidene-D-glycerate begins with D-mannitol, a readily available sugar alcohol from the chiral pool. The synthetic pathway involves a sequence of protection and oxidative cleavage to generate the key intermediate, 2,3-O-isopropylidene-D-glyceraldehyde, which is then converted to the final methyl ester. This multi-step process is a classic example of leveraging natural stereochemistry.[8]

The overall transformation can be visualized as follows:

Caption: Synthetic pathway from D-mannitol to the target compound.

Experimental Protocol: A Representative Synthesis

The following protocol synthesizes the principles from established methodologies for producing the key aldehyde intermediate, which is the critical step.[8][9]

Part A: Synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol (2)

-

Setup: To a flask containing anhydrous acetone, add D-mannitol (1) and a catalytic amount of zinc chloride or p-toluenesulfonic acid.[8] The use of 2,2-dimethoxypropane (2,2-DMP) can also serve as both a reagent and a water scavenger.

-

Reaction: Stir the mixture at room temperature. The reaction involves the protection of the 1,2- and 5,6-hydroxyl groups as isopropylidene acetals. This selective protection is a well-established procedure for polyols.[8]

-

Workup: After completion (monitored by TLC), neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate). Filter the mixture and concentrate the solvent under reduced pressure. The crude product is often purified by recrystallization.

Part B: Oxidative Cleavage to 2,3-O-isopropylidene-D-glyceraldehyde (3)

-

Dissolution: Dissolve the diacetonide (2) from the previous step in a suitable solvent system, such as dichloromethane and water.

-

Cleavage: Cool the solution in an ice bath and add sodium periodate (NaIO₄) portion-wise.[8][9] This reagent selectively cleaves the vicinal diol at the C3-C4 position, yielding two equivalents of the desired glyceraldehyde derivative. The choice of periodate is crucial for its high selectivity and clean reaction profile.

-

Extraction: After the reaction is complete, separate the organic layer. Wash the organic phase with water and brine, then dry it over anhydrous sodium sulfate.

-

Purification: Carefully concentrate the solution under reduced pressure to yield the crude aldehyde (3), which is often used in the next step without extensive purification due to its volatility and potential for polymerization.[9][10]

Part C: Oxidation and Esterification

-

Oxidation: The aldehyde (3) is oxidized to the corresponding carboxylic acid. This can be achieved using various oxidizing agents, such as potassium permanganate (KMnO₄) or Pinnick oxidation conditions (sodium chlorite and a scavenger).

-

Esterification: The resulting carboxylic acid is then esterified. A common method is Fischer esterification, involving refluxing the acid in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Final Purification: The final product, Methyl 2,3-O-isopropylidene-D-glycerate, is typically purified by vacuum distillation to yield a colorless to pale yellow oil.[3]

Spectroscopic Characterization

Confirming the identity and purity of the final product is essential. NMR spectroscopy and mass spectrometry are the primary tools for this purpose.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C(CH₃)₂ | ~1.35 (s, 3H), ~1.45 (s, 3H) | ~25.5, ~26.8 |

| C(CH₃)₂ | - | ~110.0 |

| -OCH₃ | ~3.75 (s, 3H) | ~52.5 |

| -C=O | - | ~171.0 |

| -CH₂-O- | ~4.10 (dd, 1H), ~4.20 (dd, 1H) | ~66.5 |

| -CH-O- | ~4.50 (dd, 1H) | ~76.0 |

| Note: These are approximate values based on typical shifts for similar structures. Actual shifts may vary. Data can be compared with predicted spectra or literature values.[11][12][13] |

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) provides valuable information for structural confirmation. The NIST WebBook reports the mass spectrum for this compound, which can be used as a reference for identity verification.[5]

Applications in Drug Development and Asymmetric Synthesis

The utility of Methyl 2,3-O-isopropylidene-D-glycerate lies in its pre-defined stereocenter and the synthetic versatility afforded by its functional groups. The ester can be reduced, hydrolyzed, or converted into other functionalities, while the isopropylidene group can be removed under acidic conditions to reveal the diol.[14]

Key Applications:

-

Chiral Building Block: It serves as a starting material for a wide array of complex molecules. For instance, its enantiomer, the (S)-form, is used to construct the key tetrahydrofuran subunit of (−)-gymnodimine, a marine toxin.[7][15]

-

Precursor for Bioactive Molecules: The related aldehyde is a key raw material for synthesizing the anticancer agent gemcitabine hydrochloride.[9] The (S)-enantiomer is also a starting material for preparing (S)-4,5-dihydroxy-2,3-pentanedione (DPD), a precursor for bacterial autoinducers.[7][15]

-

Metabolic Studies: It has been used to synthesize isotopically labeled glycerol, specifically (2R)-[1-²H₂]-glycerol, which acts as a probe to investigate the stereochemistry of glycerol metabolism in microorganisms like Streptomyces cattleya.[16]

-

Synthesis of Complex Intermediates: It is a precursor for synthesizing other valuable organic building blocks, such as (R)-2,3-dihydroxy-3-methylbutyl toluene-p-sulfonate.[16]

The following diagram illustrates its role as a versatile intermediate, where the ester and protected diol can be selectively manipulated.

Caption: Synthetic transformations of Methyl 2,3-O-isopropylidene-D-glycerate.

Conclusion

Methyl 2,3-O-isopropylidene-D-glycerate is more than just a chemical reagent; it is a testament to the power and elegance of chiral pool synthesis. By providing a stable, stereochemically defined, and synthetically versatile C3 platform, it enables chemists to construct complex, enantiomerically pure molecules with greater efficiency and control. Its continued application in the synthesis of pharmaceuticals, natural products, and molecular probes underscores its enduring importance in the field. For the drug development professional and the research scientist, a deep understanding of this building block's properties, synthesis, and reactivity is a key asset in the quest for novel molecular architectures.

References

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. scribd.com [scribd.com]

- 3. This compound 98 52373-72-5 [sigmaaldrich.com]

- 4. Methyl «alpha»,«beta»-isopropylidene-D-glycerate (CAS 52373-72-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Methyl α,β-isopropylidene-D-glycerate [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. ALPHA,BETA-ISOPROPYLIDENE-L-GLYCERIC ACID METHYL ESTER | 60456-21-5 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. worldwidejournals.com [worldwidejournals.com]

- 10. scilit.com [scilit.com]

- 11. mdpi.com [mdpi.com]

- 12. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.washington.edu [chem.washington.edu]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. (-)-Methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate 96 60456-21-5 [sigmaaldrich.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Synthesis of Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate from D-Glyceraldehyde: A Chiral Pool Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of modern pharmaceutical development and asymmetric synthesis, the strategic use of the chiral pool—nature's repository of enantiomerically pure compounds—remains a cornerstone for efficient and stereocontrolled molecular construction.[1] This guide elucidates a robust and well-established three-step synthesis of Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, a versatile C5 chiral building block, commencing from the simple and readily available triose, D-glyceraldehyde.[2] Our focus extends beyond a mere recitation of procedural steps; we delve into the mechanistic underpinnings, the rationale behind reagent selection, and the critical parameters that ensure a reproducible and high-yielding outcome. This document is designed to serve as a practical, field-proven manual for researchers engaged in the synthesis of complex chiral molecules.

Strategic Overview: From Triose to a Versatile Chiral Building Block

The transformation of D-glyceraldehyde into the target methyl ester is a classic illustration of the "chiron" approach, where the inherent stereochemistry of the starting material is meticulously preserved and translated into the final product.[3] The synthetic pathway is logically segmented into three primary operations:

-

Protection: The vicinal diol functionality of D-glyceraldehyde is masked as an isopropylidene ketal (acetonide). This is a critical prerequisite to prevent unwanted side reactions during the subsequent oxidation step. The resulting intermediate is (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde.

-

Oxidation: The aldehyde moiety is selectively oxidized to a carboxylic acid, yielding (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid. The choice of oxidant is paramount to ensure high conversion without compromising the acid-labile protecting group.

-

Esterification: The terminal carboxylic acid is converted to its corresponding methyl ester, affording the final product, this compound.

This strategic sequence ensures that the single stereocenter of D-glyceraldehyde is maintained throughout the synthesis, delivering the target molecule in high enantiomeric purity.

Caption: Overall synthetic workflow.

Step 1: Acetonide Protection of D-Glyceraldehyde

Expertise & Causality

The protection of the 1,2-diol of glyceraldehyde as a cyclic ketal is the foundational step of this synthesis. The isopropylidene group is chosen for its ease of installation, general stability to a range of non-acidic reagents (including many oxidants and bases), and the fact that it can be readily removed under mild acidic conditions if required later in a synthetic sequence.[4] The reaction involves treating glyceraldehyde with acetone in the presence of an acid catalyst. The equilibrium is driven towards the product by removing the water formed during the reaction, often by using a dehydrating agent or a reagent that serves a dual role, such as 2,2-dimethoxypropane, which reacts with water to form acetone and methanol.

Mechanistic Pathway: Acid-Catalyzed Ketal Formation

The mechanism proceeds through a series of reversible protonation and nucleophilic attack steps.[5][6][7]

-

Protonation: The aldehyde's carbonyl oxygen is protonated by the acid catalyst, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack (Intramolecular): One of the hydroxyl groups of the glyceraldehyde molecule acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a protonated five-membered cyclic hemiacetal.

-

Deprotonation: A base (e.g., solvent) removes the proton from the attacking oxygen, yielding the neutral hemiacetal.

-

Second Protonation: The remaining hydroxyl group is protonated, converting it into a good leaving group (water).

-

Elimination: The lone pair on the ring oxygen assists in the departure of water, forming a resonance-stabilized oxonium ion.

-

Second Nucleophilic Attack: A molecule of the external alcohol (in this case, from another glyceraldehyde molecule, leading to dimerization, or more commonly, reacting with acetone in the full mechanism) attacks the electrophilic carbon. In the context of forming the acetonide with acetone, the process involves protonation of acetone's carbonyl, attack by the diol, and subsequent cyclization and dehydration.

Caption: Generalized mechanism for acid-catalyzed acetal formation.

Self-Validating Experimental Protocol

-

Reagents & Equipment:

-

D-Glyceraldehyde

-

Anhydrous Acetone (solvent and reagent)

-

2,2-Dimethoxypropane (reagent and water scavenger)

-

p-Toluenesulfonic acid (p-TsOH) monohydrate (catalyst)

-

Round-bottom flask, magnetic stirrer, reflux condenser, drying tube

-

-

Procedure:

-

To a stirred suspension of D-glyceraldehyde (1.0 eq) in anhydrous acetone (approx. 10 mL per gram of aldehyde), add 2,2-dimethoxypropane (1.5 eq).

-

Add a catalytic amount of p-TsOH (0.02 eq).

-

Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the dissolution of the starting material and follow the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system).

-

Upon completion, quench the reaction by adding a small amount of solid sodium bicarbonate and stir for 15 minutes to neutralize the acid catalyst.

-

Filter the mixture to remove the solids.

-

Concentrate the filtrate under reduced pressure to remove the excess acetone and other volatiles.

-

The resulting crude oil, (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde[8], can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.[9]

-

Step 2: Oxidation of the Aldehyde to a Carboxylic Acid

Expertise & Causality

The selective oxidation of the aldehyde to a carboxylic acid requires an oxidant that is effective under conditions that do not cleave the acetonide protecting group. While strong acidic oxidants like Jones reagent are effective, they risk deprotection.[10] A more robust and commonly employed method is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a phosphate salt in the presence of a chlorine scavenger like 2-methyl-2-butene. However, for simplicity and cost-effectiveness, a buffered potassium permanganate (KMnO₄) oxidation is also highly effective. The reaction is performed in a buffered aqueous solution to maintain a near-neutral pH, which is crucial for the stability of the acetonide.

Self-Validating Experimental Protocol (Buffered Permanganate Oxidation)

-

Reagents & Equipment:

-

Crude (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde

-

Potassium permanganate (KMnO₄)

-

Sodium bicarbonate (NaHCO₃) or a phosphate buffer (e.g., KH₂PO₄)

-

t-Butanol and water (solvent system)

-

Sodium sulfite (Na₂SO₃) for quenching

-

Beaker, ice bath, mechanical stirrer

-

-

Procedure:

-

Dissolve the crude aldehyde intermediate (1.0 eq) in a 1:1 mixture of t-butanol and water. Add sodium bicarbonate (1.5 eq) and cool the mixture to 0-5 °C in an ice bath.

-

In a separate flask, prepare a solution of potassium permanganate (approx. 1.1 eq) in water.

-

Add the KMnO₄ solution dropwise to the stirred, cooled aldehyde solution. Maintain the temperature below 10 °C. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Monitor the reaction by TLC until all the starting aldehyde is consumed. The appearance of a persistent purple color can indicate the end of the reaction.

-

Quench the reaction by the slow addition of solid sodium sulfite until the purple color disappears and only the brown MnO₂ precipitate remains.

-

Filter the mixture through a pad of Celite to remove the MnO₂. Wash the Celite pad with water.

-

Acidify the clear filtrate to pH ~2-3 with dilute HCl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid, which can be carried forward or purified by crystallization.

-

Step 3: Fischer Esterification to the Final Product

Expertise & Causality

Fischer esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[11] To obtain a high yield of the methyl ester, the equilibrium must be shifted to the product side. This is conveniently achieved by using methanol as both the reactant and the solvent, ensuring it is present in a large excess. A strong acid catalyst, such as concentrated sulfuric acid, is typically used. The reaction is generally heated to reflux to increase the rate.

Self-Validating Experimental Protocol

-

Reagents & Equipment:

-

(R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

-

Procedure:

-

Dissolve the carboxylic acid intermediate (1.0 eq) in a large excess of anhydrous methanol (e.g., 20 mL per gram of acid).

-

Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Warm the mixture to reflux and heat for 3-5 hours. Monitor the reaction by TLC until the starting carboxylic acid is no longer visible.

-

Cool the reaction mixture to room temperature and remove the bulk of the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Wash subsequently with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The final product, this compound, can be purified by vacuum distillation to yield a clear, colorless liquid.[12]

-

Final Product: Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value | Reference(s) |

| CAS Number | 52373-72-5 | [12] |

| Molecular Formula | C₇H₁₂O₄ | [12] |

| Molecular Weight | 160.17 g/mol | [12][13] |

| Appearance | Colorless Liquid | [12] |

| Boiling Point | 70-75 °C at 10 mmHg | [12] |

| Density | 1.106 g/mL at 25 °C | [12] |

| Refractive Index (n²⁰/D) | 1.426 | [12] |

| Optical Rotation ([α]²⁰/D) | +8.5° (c = 1.5 in acetone) | [12] |

Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be acquired and compared with literature values to confirm the structure.[14][15][16]

References

- 1. Chiral pool - Wikipedia [en.wikipedia.org]

- 2. may.chem.uh.edu [may.chem.uh.edu]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. Solketal - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. (R)-(+)-2,2-ジメチル-1,3-ジオキソラン-4-カルボキシアルデヒド | Sigma-Aldrich [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Ester synthesis by esterification [organic-chemistry.org]

- 12. (R)-(+)-2,2-二甲基-1,3-二氧戊环-4-羧酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. Methyl (4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | C7H12O4 | CID 853165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. (R)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLIC ACID METHYL ESTER(52373-72-5) 1H NMR spectrum [chemicalbook.com]

- 15. (R)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLIC ACID METHYL ESTER(52373-72-5) MS [m.chemicalbook.com]

- 16. Methyl (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | C7H12O4 | CID 853166 - PubChem [pubchem.ncbi.nlm.nih.gov]

enantioselective synthesis of methyl (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

An In-depth Technical Guide to the Enantioselective Synthesis of Methyl (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, a derivative of (R)-glyceric acid, is a pivotal chiral building block in modern organic synthesis.[1] Its rigid cyclic acetal structure provides exceptional stereochemical control, making it an invaluable starting material for the synthesis of complex, biologically active molecules and pharmaceuticals.[1] This guide provides an in-depth exploration of the principal strategies for the enantioselective synthesis of this compound, designed for researchers, chemists, and drug development professionals. We will dissect methodologies ranging from chiral pool synthesis to asymmetric catalysis and kinetic resolution, focusing on the underlying principles, experimental causality, and practical implementation of each approach.

The Strategic Importance of a Versatile Chiral Building Block

The demand for enantiomerically pure compounds in the pharmaceutical industry is absolute. The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even harmful. Methyl (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate serves as a versatile C3 synthon, providing a pre-packaged, stereochemically defined fragment for constructing larger molecules. Its utility has been demonstrated in the synthesis of compounds ranging from enzyme inhibitors to probes for studying glycerol metabolism. The challenge, therefore, lies in accessing this molecule with high enantiopurity, yield, and cost-effectiveness. This guide evaluates the most robust methods to achieve this.

Chiral Pool Synthesis: Leveraging Nature's Starting Materials

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure compounds provided by nature, such as amino acids, terpenes, and carbohydrates.[2] This approach leverages a pre-existing stereocenter to construct the target molecule, avoiding the need to create chirality from scratch.

Rationale and Approach: Synthesis from D-Mannitol

D-Mannitol is an abundant, inexpensive sugar alcohol that serves as an excellent starting point for synthesizing chiral phospholane ligands and other complex molecules.[3][4] Its multiple stereocenters can be manipulated through a sequence of protection, cleavage, and functional group interconversion to yield the desired target. The core principle is to isolate the C3 fragment corresponding to the target molecule from the C6 backbone of mannitol.

Experimental Workflow: D-Mannitol to the Target Carboxylate

The synthesis involves a multi-step sequence beginning with the protection of the diols, followed by oxidative cleavage and subsequent esterification.

Figure 1. Synthetic pathway from D-Mannitol.

Step-by-Step Protocol

-

Diacetonide Formation: D-Mannitol is treated with acetone in the presence of a Lewis or Brønsted acid catalyst (e.g., H₂SO₄, ZnCl₂) to protect the 1,2 and 5,6 diols as isopropylidene ketals, yielding 1,2:5,6-Di-O-isopropylidene-D-mannitol. This step is crucial for directing the subsequent cleavage reaction.

-

Oxidative Cleavage: The central 3,4-diol of the protected mannitol is cleaved using a strong oxidizing agent like sodium periodate (NaIO₄). This reaction breaks the C3-C4 bond, yielding two equivalents of (R)-2,3-O-isopropylideneglyceraldehyde.

-

Oxidation to Carboxylic Acid: The resulting aldehyde is oxidized to the corresponding carboxylic acid using an oxidant such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). This step forms (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid.

-

Esterification: The final step is a standard Fischer esterification, where the carboxylic acid is refluxed with methanol in the presence of an acid catalyst to yield the target methyl ester.

| Parameter | Value/Condition | Rationale |

| Starting Material | D-Mannitol | Inexpensive, enantiopure C6 chiral pool source. |

| Key Reagents | Acetone, NaIO₄, KMnO₄, CH₃OH | Standard reagents for protection, cleavage, oxidation, and esterification. |

| Overall Yield | Moderate | Multi-step syntheses often result in cumulative yield loss. |

| Enantiopurity | >99% ee | Chirality is retained from the starting material; no racemization-prone steps. |

Asymmetric Catalysis: Creating Chirality from Prochiral Substrates

Asymmetric catalysis is a powerful strategy that uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral starting material.

Sharpless Asymmetric Dihydroxylation (SAD)

The Sharpless Asymmetric Dihydroxylation (SAD) is a landmark reaction that converts alkenes to chiral vicinal diols with high enantioselectivity.[5][6] The reaction employs osmium tetroxide (OsO₄) as the primary oxidant, regenerated by a co-oxidant, in the presence of a chiral ligand derived from cinchona alkaloids.[7][8]

The chiral ligand coordinates to the osmium center, creating a chiral environment. The alkene then approaches this complex from the less sterically hindered face in a [3+2] cycloaddition, forming an osmate ester.[7] The choice of ligand—either a dihydroquinidine (DHQD) or dihydroquinine (DHQ) derivative—dictates which face of the alkene is hydroxylated, leading to predictable stereochemical outcomes.[8] Commercially available reagent kits, AD-mix-α and AD-mix-β, simplify the procedure.[7] For the synthesis of the (R)-diol precursor, AD-mix-β, which contains the (DHQD)₂PHAL ligand, is required.

Figure 2. Sharpless Asymmetric Dihydroxylation workflow.

-

Reaction Setup: A mixture of tert-butanol and water is cooled to 0 °C. AD-mix-β (containing K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃) is added and stirred until both phases are clear.

-

Substrate Addition: Methyl acrylate is added to the cooled solution.

-

Reaction: The mixture is stirred vigorously at 0 °C for 12-24 hours. The progress is monitored by TLC or GC.

-

Quenching and Workup: The reaction is quenched by adding sodium sulfite (Na₂SO₃) and stirring for 1 hour. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried, and concentrated to yield crude methyl (R)-2,3-dihydroxypropanoate.

-

Acetonide Protection: The resulting diol is dissolved in acetone with 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid (p-TsOH) is added. The reaction is stirred at room temperature until completion, then neutralized, filtered, and concentrated to yield the final product.

| Parameter | Value/Condition | Rationale |

| Catalyst System | OsO₄ / (DHQD)₂PHAL (in AD-mix-β) | Proven system for high enantioselectivity in dihydroxylation.[9] |

| Co-oxidant | K₃Fe(CN)₆ | Regenerates the active Os(VIII) species, allowing for catalytic use of osmium.[8] |

| Solvent | t-BuOH / H₂O | Biphasic system that dissolves both organic substrate and inorganic salts. |

| Typical ee% | 90-99% | Highly effective for a wide range of alkenes.[5] |

Kinetic Resolution: Differentiating Enantiomers in a Racemic Mixture

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

Jacobsen's Hydrolytic Kinetic Resolution (HKR)

The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a highly efficient method for resolving racemic terminal epoxides.[10][11] It utilizes a chiral (salen)Co(III) complex as the catalyst and water as the nucleophile.[12] The catalyst selectively catalyzes the ring-opening of one epoxide enantiomer to form a 1,2-diol, leaving the other enantiomer unreacted and in high enantiomeric excess.[10][13]

For this synthesis, one would start with racemic methyl glycidate (methyl 2,3-epoxypropanoate). Using the (R,R)-Jacobsen catalyst, the (S)-methyl glycidate is preferentially hydrolyzed to the corresponding diol. This leaves the desired (R)-methyl glycidate unreacted, which can then be isolated with high enantiopurity. While this method yields the epoxide precursor, its conversion to the target dioxolane is not direct. However, the resolved (R)-glycidol, obtained after reduction, is a direct precursor.

Figure 3. Hydrolytic Kinetic Resolution (HKR) workflow.

-

Catalyst Activation: The (salen)Co(II) complex is activated by stirring in toluene open to the air with acetic acid to form the active (salen)Co(III)OAc catalyst.[12]

-

Resolution: Racemic methyl glycidate is added to the catalyst solution. Water (approximately 0.5-0.6 equivalents relative to the racemate) is then added slowly. The use of sub-stoichiometric water is critical to achieving high enantiopurity for the recovered epoxide.[11]

-

Reaction: The mixture is stirred at room temperature for 12-48 hours. The reaction progress and ee% of the remaining epoxide are monitored by chiral GC.

-

Isolation: Upon reaching >99% ee for the unreacted epoxide (typically at ~50-60% conversion), the reaction is stopped. The product can be isolated by distillation or chromatography.[14] The catalyst can often be recovered and recycled.[10][12]

| Parameter | Value/Condition | Rationale |

| Catalyst | (R,R)-(salen)Co(III)OAc | Highly selective for hydrolyzing one enantiomer of a terminal epoxide.[10] |

| Reactant | H₂O (0.5-0.6 equiv.) | Acts as the resolving agent. Using ~0.5 equivalents maximizes theoretical yield and ee%.[11] |

| Max. Theoretical Yield | 50% | Inherent limitation of kinetic resolution. |

| Typical ee% | >99% | The HKR is known for its exceptionally high selectivity factors.[12] |

Enzymatic Resolution

Enzymes, particularly lipases, are highly effective and stereoselective catalysts that can operate under mild, aqueous conditions.[15] They can be used to resolve racemic esters via enantioselective hydrolysis or to resolve racemic alcohols via enantioselective esterification.[16][17]

A common strategy involves the enantioselective hydrolysis of racemic methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate. A lipase will selectively hydrolyze one enantiomer (e.g., the S-enantiomer) to the corresponding carboxylic acid, leaving the desired (R)-ester untouched.

-

Reaction Setup: Racemic methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is suspended in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

-

Enzyme Addition: A lipase, such as Lipase B from Candida antarctica (CAL-B), is added.[17] The enzyme can be free or immobilized for easier recovery and reuse.

-

Reaction and Monitoring: The mixture is stirred at a controlled temperature (e.g., 30-40 °C). The reaction is monitored by measuring the consumption of base (e.g., NaOH) required to maintain a constant pH as the carboxylic acid is formed.

-

Workup: The reaction is stopped at approximately 50% conversion to maximize the ee of the remaining ester. The mixture is filtered to remove the enzyme (if immobilized), and the unreacted (R)-ester is extracted with an organic solvent. The aqueous layer contains the (S)-acid.

| Parameter | Value/Condition | Rationale |

| Catalyst | Lipase (e.g., Candida antarctica Lipase B) | Highly enantioselective, operates under mild conditions, environmentally benign.[17] |

| Medium | Aqueous Buffer | Mimics physiological conditions, sustainable solvent. |

| Max. Theoretical Yield | 50% | Inherent limitation of kinetic resolution. |

| Typical ee% | >95% | Lipases are known for high enantioselectivity in resolving esters. |

Comparative Analysis of Synthetic Strategies

| Strategy | Key Advantages | Key Disadvantages | Best Suited For |

| Chiral Pool (D-Mannitol) | Inexpensive starting material, absolute stereocontrol. | Multi-step process, potential for low overall yield. | Large-scale synthesis where starting material cost is a key driver. |

| Sharpless Dihydroxylation | High enantioselectivity, predictable stereochemistry, catalytic. | Uses toxic and expensive osmium, requires careful control. | Bench-scale and process development where high ee is paramount. |

| Hydrolytic Kinetic Resolution | Exceptionally high ee% (>99%), recyclable catalyst. | Maximum theoretical yield of 50%, requires resolution of a racemate. | Applications requiring the highest possible enantiopurity. |

| Enzymatic Resolution | Mild, "green" conditions, high selectivity, reusable catalysts. | Maximum theoretical yield of 50%, requires screening for optimal enzyme. | Biocatalytic and sustainable manufacturing processes. |

Conclusion

The can be accomplished through several robust and well-established methodologies. The choice of strategy is a matter of balancing economic, practical, and performance considerations. Chiral pool synthesis offers a cost-effective route with guaranteed stereochemistry but can be lengthy. Asymmetric catalysis , particularly the Sharpless dihydroxylation, provides an elegant and highly selective method for creating the desired stereocenter from a simple alkene. Finally, kinetic resolution techniques, both chemical and enzymatic, deliver products of exceptionally high enantiomeric purity, albeit with a theoretical yield capped at 50%. As the demand for sustainable and efficient chemical manufacturing grows, the development of improved catalytic systems and biocatalytic pathways will continue to refine access to this and other essential chiral building blocks.

References

- 1. Methyl (R)-()-2,2-Dimethyl-1,3-dioxolane-4-carboxylate [myskinrecipes.com]

- 2. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of chiral hydroxyl phospholanes from D-mannitol and their use in asymmetric catalytic reactions. | Sigma-Aldrich [merckmillipore.com]

- 4. Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 8. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 13. mmore500.com [mmore500.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Carboxyl Methyltransferase Catalysed Formation of Mono‐ and Dimethyl Esters under Aqueous Conditions: Application in Cascade Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

hydrolysis of Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate to the carboxylic acid

An In-Depth Technical Guide to the Selective Hydrolysis of Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of the selective hydrolysis of this compound, a critical chiral building block in pharmaceutical and fine chemical synthesis.[1][2] The primary challenge in this transformation is the chemoselective cleavage of the methyl ester in the presence of an acid-labile 1,3-dioxolane (ketal) protecting group, while preserving the integrity of the stereocenter at the C4 position. This document delves into the mechanistic rationale for procedural choices, offers a detailed, field-tested experimental protocol, and discusses methods for reaction monitoring and product validation, tailored for researchers, chemists, and process development professionals.

Introduction: A Tale of Two Functional Groups

This compound (SM-1) is a derivative of D-glyceric acid and serves as a versatile starting material for complex, enantiomerically pure molecules.[2] Its value lies in the orthogonal reactivity of its two core functional groups: the methyl ester and the isopropylidene ketal (dioxolane). The conversion of the ester to the corresponding carboxylic acid, (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid (CA-1), is a pivotal step in many synthetic routes, unmasking a functional handle for amide couplings or other transformations.

The central challenge is dictated by the inherent properties of the molecule:

-

The Ester: Can be hydrolyzed under either acidic or basic conditions.

-

The Dioxolane (Ketal): Stable to nucleophiles and bases but readily cleaved under acidic conditions.[3]

-

The Chiral Center: The α-carbon to the carbonyl is susceptible to epimerization, particularly under harsh basic conditions.[4]

Therefore, the selection of a hydrolysis method is not a matter of convenience but a critical decision to ensure both high yield and the preservation of molecular integrity.

Mechanistic Considerations: Choosing the Right Path

A robust protocol is built on a solid mechanistic foundation. The choice between acid- and base-catalyzed hydrolysis is a clear one, as illustrated by the competing reaction pathways.

The Pitfalls of Acid-Catalyzed Hydrolysis

While acid-catalyzed hydrolysis is a standard method for many esters, it is fundamentally unsuitable for this substrate.[5][6] The reaction medium, rich in hydronium ions (H₃O⁺), creates two competing pathways: the desired ester hydrolysis and the undesired cleavage of the dioxolane ring.[3][7]

References

- 1. Methyl (R)-()-2,2-Dimethyl-1,3-dioxolane-4-carboxylate [myskinrecipes.com]

- 2. (R)-(+)-2,2-二甲基-1,3-二氧戊环-4-羧酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. reddit.com [reddit.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. science-revision.co.uk [science-revision.co.uk]

- 7. [PDF] Acid-catalyzed hydrolysis of 2-phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolane and tetramethylethylene glycol acetals of aromatic and aliphatic aldehydes | Semantic Scholar [semanticscholar.org]

ring-opening reactions of 2,2-dimethyl-1,3-dioxolane-4-carboxylates under acidic conditions

An In-depth Technical Guide to the Acid-Catalyzed Ring-Opening of 2,2-dimethyl-1,3-dioxolane-4-carboxylates

Authored by: Gemini, Senior Application Scientist

Abstract

The 2,2-dimethyl-1,3-dioxolane moiety, commonly known as the isopropylidene ketal or acetonide, serves as a critical protecting group for 1,2-diols in multi-step organic synthesis. Esters derived from (R)- or (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid (derivatives of solketal) are valuable chiral building blocks, providing a masked form of glyceric acid. The strategic removal, or deprotection, of this group under acidic conditions is a fundamental transformation that regenerates the diol functionality. This guide provides an in-depth exploration of the mechanism, kinetics, and practical considerations for the acid-catalyzed ring-opening of these carboxylates, tailored for researchers, chemists, and professionals in drug development and fine chemical synthesis.

Introduction: The Role of Isopropylidene-Protected Glycerates

2,2-dimethyl-1,3-dioxolane-4-carboxylates are widely used intermediates in chemical synthesis.[1] Derived from the ketalization of glycerol with acetone followed by esterification, they offer a stable, chiral scaffold for a variety of transformations.[2] The isopropylidene group protects the vicinal diol of the glycerol backbone, allowing for selective reactions at the carboxylate function or other parts of the molecule. The subsequent acid-catalyzed ring-opening is the key step to unveil the 2,3-dihydroxypropanoate structure, a common motif in biologically active molecules and functional materials. Understanding the nuances of this deprotection reaction is paramount for achieving high yields and purity in complex synthetic routes.

The Reaction Mechanism: A Stepwise Unveiling

The acid-catalyzed hydrolysis of the 2,2-dimethyl-1,3-dioxolane ring is a classic example of acetal cleavage. The reaction proceeds through a series of reversible protonation and nucleophilic attack steps, ultimately yielding the diol and acetone. The presence of the two methyl groups on the C2 position is critical; it defines the molecule as a ketal, and its hydrolysis mechanism involves a key stabilized carbocation intermediate.[3][4][5]

The accepted mechanism involves the following key stages:

-

Protonation: The reaction is initiated by the protonation of one of the heterocyclic oxygen atoms by an acid catalyst (H₃O⁺).

-

Ring-Opening and Carbocation Formation: The C-O bond cleaves, leading to the opening of the five-membered ring. This step is facilitated by the formation of a resonance-stabilized tertiary carbocation. The stability of this intermediate is a primary reason for the higher reactivity of these ketals compared to acetals derived from aldehydes (like formaldehyde).[3][4]

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbocation.

-

Deprotonation: A proton is transferred to a base (e.g., water), forming a hemiacetal intermediate.

-

Second Protonation: The remaining ether oxygen of the hemiacetal is protonated.

-

Elimination of Acetone: The C-O bond breaks, releasing a molecule of acetone.

-

Final Deprotonation: The resulting protonated diol loses a proton to yield the final 2,3-dihydroxypropanoate product.

The entire process is driven forward by the presence of excess water, according to Le Châtelier's principle. Conversely, the absence of water, even under acidic conditions, can prevent hydrolysis, a principle exploited in the acid-catalyzed esterification of solketal itself.[6][7]

Caption: Mechanism of acid-catalyzed dioxolane ring-opening.

Factors Influencing Reaction Kinetics and Efficiency

The rate and success of the ring-opening reaction are governed by several interconnected experimental parameters. Optimization of these factors is crucial for efficient and clean deprotection.

Nature of the Acid Catalyst

Both Brønsted and Lewis acids can catalyze the reaction. The choice of acid impacts reaction time and potential side reactions, such as transesterification or degradation of sensitive functional groups.

-

Strong Mineral Acids (HCl, H₂SO₄): These provide rapid hydrolysis but can be harsh, potentially causing side reactions if other acid-sensitive groups are present.

-

Organic Acids (p-TsOH, Acetic Acid): Often provide milder conditions. Acetic acid, particularly in an aqueous solution, is commonly used for deprotection.[8]

-

Heterogeneous Catalysts (e.g., Amberlyst-15): These acidic resins offer significant advantages, including simple removal by filtration, recyclability, and often milder reaction conditions, preventing contamination of the product stream.[3][5]

Solvent System and Water Concentration

The solvent system is arguably the most critical factor. As hydrolysis is the desired reaction, water must be present as a reactant.

-

Aqueous Co-solvents: Solvents like methanol, ethanol, or THF are often mixed with aqueous acid to ensure the solubility of the typically organic-soluble starting material.

-

Water Molar Ratio: The rate of hydrolysis increases significantly with higher water-to-substrate molar ratios.[9] In preparative synthesis, a substantial excess of the aqueous phase is used to drive the equilibrium toward the products.

Temperature

Like most chemical reactions, the rate of hydrolysis increases with temperature. However, elevated temperatures can also promote side reactions.

-

Low Temperatures (0-25 °C): Often sufficient when using strong acids, minimizing the risk of side product formation.

-

Elevated Temperatures (40-80 °C): May be necessary for less reactive substrates or when using weaker or heterogeneous catalysts to achieve reasonable reaction times.[3][9]

Data Summary: Influence of Reaction Parameters on Solketal Hydrolysis

The following table summarizes findings from studies on the parent alcohol, solketal, which are directly applicable to its carboxylate derivatives.

| Catalyst | Temperature (°C) | Water/Substrate Molar Ratio | Conversion | Reference |

| Amberlyst-15 | 80 | 5:1 | ~100% | [3][4][9] |

| Amberlyst-15 | 80 | 1:1 | < 60% | [9] |

| p-TsOH | 60 | 0 (Anhydrous) | No Hydrolysis Observed | [6][10] |

Experimental Protocols

A successful deprotection requires careful planning of the reaction setup, monitoring, and workup procedure.

General Experimental Workflow

The process can be broken down into distinct stages, from initial setup to final analysis.

Caption: General workflow for dioxolane deprotection.

Detailed Protocol: Deprotection using Aqueous Acetic Acid

This protocol provides a standard method for removing the isopropylidene group under relatively mild conditions.

Reagents & Equipment:

-

Methyl (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

-

Glacial Acetic Acid

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser (optional)

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 2,2-dimethyl-1,3-dioxolane-4-carboxylate (1.0 eq) in a mixture of acetic acid and water (e.g., a 4:1 v/v solution of AcOH:H₂O). The total solvent volume should be sufficient to fully dissolve the starting material (approx. 0.1-0.5 M concentration).

-

Heating and Monitoring: Stir the solution at a controlled temperature (e.g., 40-60 °C). Monitor the reaction progress by TLC, observing the disappearance of the starting material spot and the appearance of a more polar product spot.

-

Quenching: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Carefully add saturated NaHCO₃ solution portion-wise until effervescence ceases and the pH of the aqueous layer is neutral (~7).

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent, such as ethyl acetate. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification and Analysis: The resulting crude product, methyl (R)-2,3-dihydroxypropanoate, can be purified by silica gel column chromatography if necessary. Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Conclusion and Outlook

The acid-catalyzed ring-opening of 2,2-dimethyl-1,3-dioxolane-4-carboxylates is a robust and essential deprotection strategy in modern organic synthesis. The reaction's efficiency is highly dependent on a rational choice of catalyst, solvent, and temperature, with the water concentration playing a pivotal role in driving the reaction to completion. The mechanism, proceeding through a stable tertiary carbocation, ensures that this transformation is generally facile and high-yielding. For professionals in drug discovery and process development, mastering this reaction allows for the reliable unmasking of diol functionalities, enabling the synthesis of complex chiral molecules from readily available building blocks.

References

- 1. (R)-(+)-2,2-二甲基-1,3-二氧戊环-4-羧酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Solketal - Wikipedia [en.wikipedia.org]

- 3. scielo.br [scielo.br]

- 4. [PDF] Reactivity of glycerol/acetone ketal (solketal) and glycerol/formaldehyde acetals toward acid-catalyzed hydrolysis | Semantic Scholar [semanticscholar.org]

- 5. scispace.com [scispace.com]

- 6. Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. revistadechimie.ro [revistadechimie.ro]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

solubility of Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal chiral building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2][3] Its utility in drug discovery and development necessitates a thorough understanding of its physicochemical properties, with solubility being a critical parameter for reaction kinetics, purification, and formulation.[4] This guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. We delve into the theoretical underpinnings of its solubility based on its molecular structure, present a detailed protocol for empirical solubility determination, and discuss the practical implications for researchers and drug development professionals.

Introduction: The Significance of a Versatile Chiral Building Block

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the need for drugs with improved therapeutic efficacy and reduced side effects.[2] Chiral building blocks, such as this compound, are fundamental to the stereoselective synthesis of active pharmaceutical ingredients (APIs).[3] This compound, with its characteristic dioxolane ring and methyl ester functional group, serves as a versatile intermediate in the synthesis of a variety of complex organic molecules.[4]

A comprehensive understanding of the solubility of this key building block is paramount for chemists and chemical engineers. Solubility data informs the choice of solvents for chemical reactions to ensure optimal reaction rates and yields. It is also crucial for developing effective purification strategies, such as crystallization and chromatography, and for the formulation of drug products.

Molecular Structure and Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5] The molecular structure of this compound, with a molecular formula of C7H12O4[6][7][8], provides key insights into its expected solubility.

Key Structural Features:

-

Ester Group (-COOCH3): The methyl ester group is polar and can act as a hydrogen bond acceptor.

-

Dioxolane Ring (Ketal): The 1,3-dioxolane ring, a ketal, contains two ether-like oxygen atoms, contributing to the molecule's polarity and ability to accept hydrogen bonds.

-

Isopropylidene Group (-C(CH3)2): The two methyl groups of the isopropylidene moiety are nonpolar.

-

Overall Polarity: The presence of four oxygen atoms in a relatively small molecule (Molecular Weight: 160.17 g/mol [6][7][8]) suggests a moderate to high polarity.

Predicted Solubility:

Based on its structure, this compound is expected to be soluble in a wide range of polar organic solvents. Its solubility in nonpolar solvents is likely to be more limited.

Experimental Determination of Solubility

To provide actionable data for laboratory applications, a systematic approach to determining the solubility of this compound is essential. The following protocol outlines a reliable method for quantitative solubility measurement.

Materials and Equipment

-

This compound (≥98% purity)

-

A selection of organic solvents (e.g., acetone, acetonitrile, chloroform, dichloromethane, ethanol, ethyl acetate, heptane, hexane, methanol, tetrahydrofuran, toluene)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system

-

Syringes and syringe filters (0.22 µm)

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved solid.

-

-

Quantitative Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of the dissolved solute.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the solubility.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table.

| Organic Solvent | Solvent Polarity | Predicted Solubility | Experimental Solubility ( g/100 mL at 25 °C) |

| Hexane | Nonpolar | Low | To be determined experimentally |

| Toluene | Nonpolar | Moderate | To be determined experimentally |

| Dichloromethane | Polar Aprotic | High | To be determined experimentally |

| Ethyl Acetate | Polar Aprotic | High | To be determined experimentally |

| Acetone | Polar Aprotic | Very High | To be determined experimentally |

| Acetonitrile | Polar Aprotic | High | To be determined experimentally |

| Methanol | Polar Protic | Very High | To be determined experimentally |

| Ethanol | Polar Protic | Very High | To be determined experimentally |

Visualizing the Workflow

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Discussion and Practical Implications